High-Strength Differential Evidence Is Absent: A Critical Appraisal of the Published Record
A comprehensive search of the primary research literature, patent databases, and authoritative chemical registries (PubMed, SciFinder, SureChEMBL, PubChem, ChemSpider, and Google Scholar) as of 2026-05-08 reveals no peer-reviewed publication, patent example, or publicly deposited bioactivity record that reports quantitative in vitro pharmacological data (e.g., FSHR cAMP EC₅₀, PAM fold-shift, radioligand binding Kᵢ, or selectivity ratio vs. LHR/TSHR) specifically for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 946337-76-4). The compound is not explicitly enumerated in the foundational Bioorg. Med. Chem. Lett. 2014 disclosure of substituted benzamide FSHR PAMs [1], nor in the corresponding US 9,409,897 B2 patent [2]. Consequently, no intra-class comparator data (e.g., 3-CF₃ vs. 3-Cl vs. 4-CF₃ vs. H) can be assigned to this compound. All differentiation claims are therefore limited to class-level inference and structural rationale, and must be considered unvalidated until direct experimental evidence emerges.
| Evidence Dimension | FSHR PAM potency (cAMP assay) – NO DATA AVAILABLE for target compound |
|---|---|
| Target Compound Data | No quantitative bioactivity data published for CAS 946337-76-4. |
| Comparator Or Baseline | Exemplified benzamide PAMs from Yu et al. 2014 (e.g., compounds 9j, 9k) show FSHR cAMP EC₅₀ values in the sub-micromolar range and >10-fold selectivity over LHR and TSHR. |
| Quantified Difference | Not calculable. |
| Conditions | Primary rat granulosa cell cAMP accumulation; FSHR-, LHR-, TSHR-transfected cell lines (as described in Yu et al. 2014). |
Why This Matters
Procurement decisions cannot be data-driven for this specific compound; users must treat it as a structurally defined but pharmacologically uncharacterized research tool, suitable only for exploratory medicinal chemistry or as a synthetic intermediate.
- [1] Yu, H. N., Richardson, T. E., Nataraja, S. G., Fischer, D. J., Sriraman, V., Jiang, X., Bharathi, P., Foglesong, R. J., Haxell, T. F. N., Heasley, B. H., Jenks, M. A., Li, J., Dugas, M. S., Collis, R., Tian, H., Palmer, S. S. and Goutopoulos, A. Discovery of substituted benzamides as follicle stimulating hormone receptor allosteric modulators. Bioorg. Med. Chem. Lett. 2014, 24, 2168–2172. View Source
- [2] Yu, H., Goutopoulos, A., Richardson, T. E., Bharathi, P., Heasley, B. H., Jenks, M. G. and Foglesong, R. J. Benzamide derivatives as modulators of the follicle stimulating hormone. US Patent 9,409,897 B2, issued August 9, 2016. View Source
